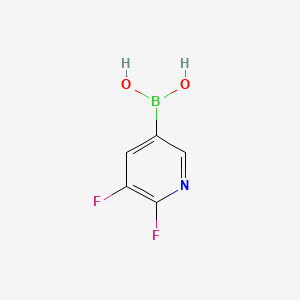

(5,6-Difluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5,6-difluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQCLRPLFKDGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742935 | |

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366482-40-7 | |

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5,6-Difluoropyridin-3-yl)boronic acid chemical properties

An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid

Introduction

This compound is a fluorinated heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable reagent, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of complex molecules for drug discovery and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Citations |

| CAS Number | 1366482-40-7 | [1][2][3] |

| Molecular Formula | C₅H₄BF₂NO₂ | [2][3][4] |

| Molecular Weight | 158.9 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | |

| Purity | ≥96% | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][3] |

| InChI | 1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | [2] |

| InChI Key | DMQCLRPLFKDGQN-UHFFFAOYSA-N | [2][4] |

Reactivity and Applications

This compound is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. The difluoropyridine moiety is a common structural motif in many biologically active compounds, and this boronic acid provides a direct and efficient route for its incorporation.

Key Applications:

-

Pharmaceutical Development : As an intermediate, it is used to synthesize complex molecules targeting a range of diseases, including cancer and infectious diseases.[5] The incorporation of the difluoropyridine group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving efficacy, metabolic stability, and cell permeability.[6]

-

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorinated heterocycles can enhance the biological activity of pesticides and herbicides.[7]

-

Materials Science : The unique electronic and photophysical properties of fluorinated pyridines make them attractive components for advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[5]

The reactivity of boronic acids is central to their utility. In the Suzuki-Miyaura reaction, the boronic acid undergoes transmetalation with a palladium(II) complex, a key step in the catalytic cycle. Boronic acids are generally more reactive than their corresponding boronic esters in this process.[8] They are valued for their stability, low toxicity, and the fact that the boron-containing byproduct, boric acid, is considered environmentally benign.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a heteroaryl boronic acid with an aryl halide.

Materials and Reagents:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[10]

-

Phosphine ligand (e.g., SPhos, RuPhos, 3.0 mol%)[11]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[10][11]

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (3.0 mmol).[10][12]

-

Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

-

Catalyst and Solvent Addition : In a separate vial or under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the anhydrous solvent. Add the anhydrous, degassed solvent (~0.2 M concentration with respect to the halide) to the Schlenk tube via syringe, followed by the catalyst solution.[10]

-

Reaction Execution : Seal the vessel with a Teflon screw cap and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[10]

-

Work-up and Purification : After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography on silica gel.[10]

Representative Synthesis of a Difluoropyridine Boronic Acid

This protocol is adapted from the synthesis of 2,6-Difluoropyridine-3-boronic acid and illustrates a common method for preparing such compounds.[6]

Materials and Reagents:

-

2,6-Difluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)[13]

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous HCl

Procedure:

-

LDA Preparation : In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of diisopropylamine in anhydrous THF to 0 °C. Slowly add n-BuLi and stir for 20-30 minutes to form a solution of lithium diisopropylamide (LDA).[6]

-

Lithiation : In a separate flask, cool a solution of 2,6-difluoropyridine in anhydrous THF to -78 °C. Slowly add the prepared LDA solution via cannula. Stir the mixture at -78 °C for 30-60 minutes.[6]

-

Borylation : To the reaction mixture at -78 °C, add a solution of the trialkyl borate in THF. Allow the reaction to slowly warm to room temperature over several hours.[6][13]

-

Hydrolysis : Quench the reaction by adding aqueous HCl. This hydrolyzes the borate ester intermediate to the desired boronic acid.[14]

-

Work-up and Isolation : Adjust the pH of the aqueous layer to precipitate the product. The solid can be collected by filtration, washed, and dried. Alternatively, the product can be extracted into an organic solvent, dried, and concentrated to yield the crude boronic acid, which may be used directly or purified further.[6][7]

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for synthesizing a difluoropyridine boronic acid.

Caption: Role of the boronic acid in the drug discovery pipeline.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | 1366482-40-7 [sigmaaldrich.com]

- 3. 1366482-40-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,6-Difluoropyridine-3-boronic acid | 136466-94-9 [chemicalbook.com]

- 7. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (5,6-Difluoropyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5,6-Difluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this guide presents a plausible and robust synthetic method based on established procedures for analogous fluorinated pyridine boronic acids. The characterization data presented is a combination of calculated properties and predicted spectroscopic features based on the analysis of similar compounds.

Compound Overview

This compound is a fluorinated heterocyclic boronic acid. The presence of two fluorine atoms on the pyridine ring can significantly influence the compound's chemical properties, including its acidity, reactivity, and potential biological activity. This makes it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1366482-40-7 |

| Molecular Formula | C₅H₄BF₂NO₂ |

| Molecular Weight | 158.90 g/mol |

| Appearance | Expected to be a white to off-white solid |

Proposed Synthesis

The synthesis of this compound can be achieved through a lithium-halogen exchange reaction starting from 3-bromo-5,6-difluoropyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is widely used for the preparation of aryl and heteroaryl boronic acids.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-bromo-5,6-difluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5,6-difluoropyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium or sec-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by trituration with cold hexanes or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.

Purification Workflow

Caption: Purification workflow for this compound.

Characterization

Due to the absence of publicly available experimental spectra, the following characterization data is predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ 8.4-8.6 (m, 1H, H-2), 8.0-8.2 (m, 1H, H-4), 8.3 (br s, 2H, B(OH)₂) |

| ¹³C NMR (DMSO-d₆) | δ 150-155 (dd, C-6, JCF), 145-150 (dd, C-5, JCF), 140-145 (m, C-2), 125-130 (m, C-4), C-3 attached to boron may be broad or unobserved. |

| ¹⁹F NMR (DMSO-d₆) | Two distinct signals in the typical range for fluoropyridines. |

| ¹¹B NMR (DMSO-d₆) | δ 20-30 (broad signal) |

| Mass Spec. (ESI-) | m/z 157.0 [M-H]⁻ |

Relationship Between Characterization Techniques and Properties

Caption: Interrelation of characterization techniques and verified properties.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from moisture, as boronic acids can dehydrate to form boroxines.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established methodologies for similar compounds and is expected to be a reliable route for its preparation. The predicted characterization data serves as a useful reference for researchers working with this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

An In-depth Technical Guide to (5,6-Difluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (5,6-Difluoropyridin-3-yl)boronic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document outlines the general characteristics of this compound class and provides detailed, established experimental protocols for the determination of its key physical properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound in a research and development setting.

Core Physical Properties

Data Presentation

The following table summarizes the known and predicted physical properties of this compound. It is important to note that where specific experimental values are unavailable, general characteristics for this class of compounds are provided.

| Property | Value/Description | Source |

| CAS Number | 1366482-40-7 | [1][2][3] |

| Molecular Formula | C₅H₄BF₂NO₂ | |

| Appearance | Solid | |

| Purity | Typically available at ≥95% | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | |

| Melting Point | Data not available. Boronic acids may dehydrate upon heating. | |

| Boiling Point | Data not available. Likely to decompose at higher temperatures. | |

| Solubility | Data not available. General solubility in organic solvents is expected. | |

| pKa | Data not available. Expected to be a weak Lewis acid. |

Experimental Protocols

To address the absence of specific quantitative data, this section provides detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a boronic acid can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube. However, it is crucial to recognize that the observed "melting point" may in fact be a decomposition or dehydration point.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting range.

-

Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should also be noted.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

-

Quantification: The concentration of the dissolved boronic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acidity constant (pKa) of the boronic acid can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Key Applications and Workflows

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

This workflow highlights the key stages from combining the reactants to isolating the final coupled product. The choice of catalyst, base, solvent, and reaction temperature are critical parameters that need to be optimized for specific substrates to achieve high yields. The difluoro-substitution on the pyridine ring can influence the electronic properties of the boronic acid and its reactivity in the coupling reaction.

References

Solubility Profile of (5,6-Difluoropyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5,6-Difluoropyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the physicochemical properties of similar pyridine-based boronic acids. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, enabling researchers to generate empirical data tailored to their specific applications.

Introduction to this compound

This compound is a fluorinated pyridine derivative incorporating a boronic acid functional group. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the difluorinated pyridine ring influences the electronic properties and metabolic stability of resulting molecules, making it a valuable moiety in drug discovery. An understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Qualitative Solubility Assessment

The polarity imparted by the pyridine nitrogen and the fluorine atoms, combined with the hydrogen-bonding capability of the boronic acid group, suggests that this compound will exhibit favorable solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of this compound limits significant interaction with nonpolar solvents. |

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The dynamic (synthetic) method is a reliable technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Principle

A mixture of the solute and solvent of a known composition is heated at a controlled rate. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath with precise temperature control

-

Calibrated digital thermometer or temperature probe

-

Turbidity sensor or a laser-based light scattering detector

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a predetermined amount of this compound and the selected solvent into the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C per minute) to ensure the system remains close to thermal equilibrium.

-

Endpoint Detection: Continuously monitor the turbidity of the mixture. The solubility endpoint is the temperature at which the solution becomes perfectly clear, indicating the complete dissolution of the solid.

-

Data Collection: Record the temperature and the corresponding composition of the solute and solvent.

-

Solubility Curve Construction: Repeat the procedure with varying compositions of solute and solvent to generate a comprehensive solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the dynamic method for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently published, its molecular structure suggests good solubility in polar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values. This empirical data is invaluable for the effective use of this important synthetic building block in reaction design, optimization, and the development of pharmaceutical formulations. It is recommended that solubility is determined on a case-by-case basis according to the specific solvent system and temperature conditions required for a given application.

Spectroscopic Profile of (5,6-Difluoropyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5,6-Difluoropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to support researchers in the identification, characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following data tables are based on analysis of closely related fluorinated pyridine and phenylboronic acid analogs. These predicted values serve as a robust guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.3 - 8.5 | d | ~2.0 | H-2 |

| ~7.9 - 8.1 | dd | ~8.0, 2.0 | H-4 |

| ~8.0 (broad s) | s | - | B(OH)₂ |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and water content, and may exchange with deuterium in protic solvents.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 (dd) | C-6 (¹JCF) |

| ~150 (dd) | C-5 (¹JCF) |

| ~148 (d) | C-2 |

| ~130 (d) | C-4 |

| Not Observed | C-3 (due to quadrupolar broadening by Boron) |

Note: Carbons attached to fluorine will exhibit splitting (dd: doublet of doublets). The carbon atom bonded to boron is often not observed or appears as a very broad signal.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~-70 to -75 | F-6 |

| ~-130 to -135 | F-5 |

Note: ¹⁹F NMR chemical shifts are referenced to an external standard, typically CFCl₃.

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Characteristics | Assignment |

| ~28 - 33 | Broad singlet | B(OH)₂ |

Note: The broadness of the ¹¹B signal is characteristic of the quadrupolar boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |

| ~1610 | Medium | C=C/C=N stretching (pyridine ring) |

| ~1450 | Medium | Aromatic ring stretching |

| ~1350 | Strong | B-O stretching |

| ~1100 | Strong | C-F stretching |

| ~700 | Medium | B-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 6: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion Type | Interpretation |

| 159.02 | [M-H]⁻ | Deprotonated molecule |

| 176.05 | [M+NH₄]⁺ | Ammonium adduct |

| 181.03 | [M+Na]⁺ | Sodium adduct |

| 317.05 | [2M-H]⁻ | Dimer |

Note: Boronic acids are known to form dimers and other adducts in the gas phase. The observed ions may vary depending on the ionization source and conditions.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it can solubilize the boronic acid without exchanging the B(OH)₂ protons.

-

Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse program: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: ≥1024 (due to low natural abundance).

-

-

¹⁹F NMR:

-

Pulse program: Proton-decoupled.

-

Reference: External CFCl₃ or other suitable fluorine standard.

-

-

¹¹B NMR:

-

Pulse program: Proton-decoupled.

-

Reference: External BF₃·OEt₂.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

-

Data Acquisition:

-

Ionization Mode: ESI, positive and negative modes.

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Scan Range: Acquire data over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ESI⁻ fragmentation of the target molecule.

A Technical Guide to (5,6-Difluoropyridin-3-yl)boronic Acid for Researchers and Drug Development Professionals

(5,6-Difluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and autoimmune diseases. Its unique electronic properties, conferred by the fluorine substituents on the pyridine ring, make it a valuable synthon for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of IRAK4 inhibitors.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers. The following table summarizes its key identifiers and reported physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1366482-40-7 | [1] |

| Molecular Formula | C₅H₄BF₂NO₂ | N/A |

| Molecular Weight | 158.90 g/mol | N/A |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| Storage | Store in a cool, dry place, under an inert atmosphere | Supplier Data |

Table 1: Commercial Availability and Physicochemical Properties of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be adapted from established methods for the preparation of analogous aryl and heteroaryl boronic acids. A common route involves the lithiation of a suitable halogenated precursor followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis from 2,3-Difluoro-5-bromopyridine

This protocol describes a plausible synthetic route starting from the commercially available 2,3-difluoro-5-bromopyridine.

Materials:

-

2,3-Difluoro-5-bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

-

Initial Charge: The flask is charged with 2,3-difluoro-5-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by trituration with hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A Schlenk flask or a microwave vial is charged with this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: The appropriate solvent system (e.g., 1,4-dioxane/water 4:1) is added.

-

Degassing: The reaction mixture is degassed by bubbling with argon or nitrogen for 10-15 minutes or by three cycles of vacuum-backfill with the inert gas.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the IRAK4 Signaling Pathway

Fluorinated pyridinyl boronic acids are increasingly utilized in the design of kinase inhibitors due to the ability of fluorine to modulate key drug-like properties.[2] this compound is a particularly relevant building block for the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]

Inhibitors of IRAK4 block its kinase activity, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory signaling cascade.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

Caption: The IRAK4 signaling pathway and the point of intervention for inhibitors.

This technical guide provides a foundational understanding of the commercial availability, synthesis, and application of this compound. Its utility as a building block in medicinal chemistry, particularly for the development of targeted therapies like IRAK4 inhibitors, underscores its importance for researchers and professionals in the field of drug discovery.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Page loading... [guidechem.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

molecular weight of (5,6-Difluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical and physical properties of (5,6-Difluoropyridin-3-yl)boronic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and organic synthesis.

Core Chemical Data

This compound is a solid compound under standard conditions.[1] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 158.898566 g/mol [2] |

| Molecular Formula | C5H4BF2NO2[1][2][3] |

| Purity | 96%[1] |

Structural and Safety Information

Safety and Handling:

-

Signal Word : Warning[1]

-

Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

-

Storage : Store in an inert atmosphere, in a freezer under -20°C[1][3]

Logical Relationship of Elemental Composition to Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the elemental makeup of this compound and its contribution to the overall molecular weight.

References

Methodological & Application

Application Notes and Protocols: (5,6-Difluoropyridin-3-yl)boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. The incorporation of the difluoropyridine moiety can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and overall biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Application in the Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Several PI3K inhibitors have been developed, and many of these incorporate heterocyclic moieties to optimize their potency and selectivity. The use of this compound allows for the introduction of a difluoropyridinyl group into the core structure of these inhibitors, which can lead to improved efficacy.

Quantitative Data for Structurally Related PI3K Inhibitors

While specific data for a marketed drug synthesized directly from this compound is not publicly available, the following table summarizes the biological activity of pictilisib (GDC-0941), a potent pan-PI3K inhibitor with a structurally related thienopyrimidine core, and a novel imidazo[1,2-a]pyridine-based PI3Kα inhibitor containing a difluorophenyl moiety. This data illustrates the potency that can be achieved with related structural motifs.

| Compound | Target(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |

| Pictilisib (GDC-0941) | PI3Kα | 3 | U87MG: 46 | [1][2] |

| PI3Kδ | 3 | PC3: 37 | [1][2] | |

| PI3Kβ | 33 | MDA-MB-361: 28 | [2] | |

| PI3Kγ | 75 | - | [2] | |

| Compound 35 (Imidazo[1,2-a]pyridine derivative) | PI3Kα | 35 | T47D: 7900, MCF-7: 9400 | [3] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine Core

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic halogenated pyrimidine, a common core structure in many kinase inhibitors.

Materials:

-

This compound

-

Halogenated pyrimidine (e.g., 2-chloro-4-morpholinopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous solvent system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrimidine (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv).

-

Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via a syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[4] PI3K activation leads to the phosphorylation and activation of AKT, which in turn modulates a variety of downstream targets, including mTOR.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and resistance to apoptosis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling with (5,6-Difluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (5,6-Difluoropyridin-3-yl)boronic acid as a building block in palladium-catalyzed Suzuki coupling reactions. The incorporation of the 5,6-difluoropyridine moiety is of significant interest in medicinal chemistry, as the fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

A notable challenge when working with certain heteroaryl boronic acids, including fluorinated pyridine derivatives, is the potential for competitive protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. The protocols outlined below are designed to minimize this side reaction by employing optimized catalyst systems and reaction conditions.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Experimental workflow for the Suzuki coupling reaction.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of heteroaryl boronic acids, which can serve as a starting point for optimization.

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 | 12-24 | 60-85 |

| Aryl Chloride | Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | 70-95 |

| Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 65-90 |

| Aryl Iodide | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | 80-98 |

| Heteroaryl Bromide | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 100 | 12 | 75-90 |

Note: The data in this table is compiled from various sources and represents typical conditions for similar Suzuki coupling reactions.[1][2] Yields are substrate-dependent, and optimization for each specific reaction is recommended.

Experimental Protocols

The following are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with various aryl and heteroaryl bromides.[3]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is adapted for more challenging couplings, such as those involving aryl chlorides, and employs a highly active Buchwald palladacycle precatalyst.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Reaction vessel (e.g., microwave vial)

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial.

-

Seal the vial and remove it from the glovebox.

-

Add anhydrous THF (3 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by a suitable analytical technique.

-

Once the reaction is complete, cool to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents are pure and the solvents are anhydrous and degassed. The choice of base can also be critical; consider screening other bases such as Cs₂CO₃ or KF. Protodeboronation of the boronic acid may be an issue; using a higher excess of the boronic acid (e.g., 1.5-2.0 equiv) or switching to the corresponding potassium trifluoroborate salt may improve the yield.

-

Incomplete Reaction: If the starting material is not fully consumed, adding a fresh portion of the catalyst may help drive the reaction to completion. Ensure efficient stirring to overcome any mass transfer limitations.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and some organic solvents can be toxic and/or flammable. Handle with care and consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for (5,6-Difluoropyridin-3-yl)boronic acid as a Versatile Building Block

Audience: Researchers, scientists, and drug development professionals.

(5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its difluorinated pyridine core is a key structural motif in various biologically active compounds, offering modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with data on reaction conditions and yields.

Key Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including:

-

Kinase Inhibitors: The pyridine moiety is a common scaffold in kinase inhibitors. The fluorine substituents on the pyridine ring can enhance binding affinity and selectivity for the target kinase.

-

Antifungal Agents: Incorporation of the difluoropyridinyl moiety has been explored in the development of novel antifungal compounds.

-

Antiviral Compounds: This building block has been utilized in the synthesis of inhibitors of viral replication, such as those targeting HIV.

The presence of two fluorine atoms on the pyridine ring can significantly influence the electronic properties of the molecule, often leading to improved pharmacokinetic profiles of the final drug candidates.

Experimental Protocols and Data

The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

Quantitative Data from Synthetic Examples

The following table summarizes reaction conditions from published examples of Suzuki-Miyaura couplings involving this compound.

| Aryl Halide/Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate | Pd(PPh₃)₄ (not specified) | Na₂CO₃ (2.5) | DME/H₂O | Not specified | Not specified | Not specified | EP 3720438 B1[1] |

| Substituted pyrazolo[1,5-a]pyridine | Not specified | K₂CO₃ (10) | Dioxane | 80 | 72 | Quantitative | WO2018071447A1[2] |

| isopropyl (S)-2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl)-2-(tert-butoxy)acetate | SPhos-Pd-G3 (5) | K₃PO₄ (4.5) | Dioxane/H₂O | Not specified | Not specified | Not specified | WO2018127800A1[3] |

Detailed Experimental Protocols

The following protocols are adapted from patent literature and represent typical procedures for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine RET Kinase Inhibitor Intermediate

This protocol is adapted from patent WO2018071447A1 for the synthesis of a key intermediate for a RET kinase inhibitor.[2]

Materials:

-

Substituted pyrazolo[1,5-a]pyridine halide (1.0 equiv)

-

This compound (1.0 equiv)

-

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.9 equiv)

-

Potassium carbonate (K₂CO₃) (10 equiv)

-

Dioxane

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the substituted pyrazolo[1,5-a]pyridine halide (0.13 mmol), this compound (0.13 mmol), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (0.25 mmol), and solid potassium carbonate (1.3 mmol).

-

Add dioxane (630 µL) to the mixture.

-

Stir the reaction mixture at 80 °C for 3 days under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture in vacuo to obtain the crude product. The patent states the product was of sufficient purity for use without further purification, affording a quantitative yield.

Protocol 2: Synthesis of an Antifungal Agent Intermediate

This protocol is adapted from European Patent EP 3720438 B1 for the synthesis of a precursor to a novel antifungal agent.[1]

Materials:

-

di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate (1.1 equiv)

-

This compound (1.0 equiv)

-

2M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equiv)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

1,2-Dimethoxyethane (DME)

-

Sealable reaction tube

Procedure:

-

In a sealable reaction tube, combine di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate (7.32 mmol) and this compound (6.65 mmol).

-

Add DME (25 mL) to the mixture.

-

Add a 2M aqueous solution of sodium carbonate (8.32 mL, 16.64 mmol).

-

Add the palladium tetrakis(triphenylphosphine) catalyst.

-

Seal the tube and stir the reaction mixture. The patent does not specify the reaction temperature or time, so these would need to be optimized (e.g., heating to 80-100 °C and monitoring by TLC or LC-MS).

-

After completion, the reaction would typically be worked up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer, and purifying by column chromatography.

Signaling Pathway Visualization

RET Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the RET (Rearranged during Transfection) kinase signaling pathway. Aberrant activation of this pathway is implicated in several types of cancer. The synthesized inhibitors are designed to block this signaling cascade.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5,6-Difluoropyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. (5,6-Difluoropyridin-3-yl)boronic acid is a valuable building block, as the incorporation of the difluoropyridyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

However, the cross-coupling of electron-deficient heteroaryl boronic acids like this compound presents unique challenges. These substrates are often prone to protodeboronation under the basic reaction conditions, leading to reduced yields of the desired product. Therefore, the careful selection of a highly active palladium catalyst system and the optimization of reaction parameters are critical for a successful transformation.

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides. The following sections detail recommended catalyst systems, optimized reaction protocols, and troubleshooting strategies to enable researchers to efficiently synthesize target molecules containing the 5,6-difluoropyridin-3-yl motif.

Recommended Palladium Catalysts and Ligands

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligand. For electron-deficient and sterically hindered coupling partners, highly active catalyst systems are required to promote the desired C-C bond formation over competing side reactions like protodeboronation.

Modern palladium precatalysts, particularly those developed by Buchwald and others, are often the preferred choice due to their air and moisture stability, which simplifies reaction setup. These precatalysts generate a highly active, monoligated Pd(0) species in situ. The ligands of choice are typically bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle.

Below is a summary of recommended catalyst systems that have proven effective for challenging Suzuki-Miyaura couplings of similar fluorinated and heteroaryl boronic acids.

| Palladium Source | Ligand | Key Features | Recommended For |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | A bulky, electron-rich biarylphosphine ligand. Highly effective for a broad range of challenging couplings. | General starting point for aryl bromides and iodides. |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Another highly active biarylphosphine ligand, often successful when SPhos gives suboptimal results. | Aryl chlorides and other challenging substrates. |

| [Pd(allyl)Cl]₂ | cataCXium® A | A highly active phosphine ligand that can be effective at low catalyst loadings. | A good alternative for a variety of aryl halides. |

| Pd(PPh₃)₄ | - | A classical, versatile catalyst. Can be effective, but often requires higher temperatures and longer reaction times. | Less challenging couplings or initial screening. |

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for different coupling partners.

Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides and Iodides

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides and iodides using a Pd(OAc)₂/SPhos catalyst system.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium phosphate.

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

-

Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add the catalyst premix to the reaction vessel via syringe.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a final concentration of approximately 0.1-0.2 M with respect to the halide.

-

Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Cross-Coupling for Aryl Chlorides

For more challenging couplings, such as those involving aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

This compound (1.5 equiv)

-

Aryl/Heteroaryl Chloride (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add this compound, the aryl/heteroaryl chloride, Pd₂(dba)₃, XPhos, and potassium carbonate.

-

Add anhydrous, degassed 1,4-dioxane to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 120-150 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of fluorinated arylboronic acids with various aryl halides, which can serve as a guide for the optimization of reactions with this compound.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 4-Chlorotoluene | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ (3 equiv) | 1,4-Dioxane | 120 | 18 | 70-85 |

| 3-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 90 | 16 | 65-80 |

| 1-Iodonaphthalene | [Pd(allyl)Cl]₂ (1 mol%) | cataCXium® A (2 mol%) | Cs₂CO₃ (2 equiv) | t-BuOH/H₂O | 80 | 6 | 90-98 |

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (5,6-Difluoropyridin-3-yl)boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5,6-Difluoropyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields with this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with this compound challenging?

A1: this compound is an electron-deficient heteroaryl boronic acid. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen can lead to several challenges, including a sluggish transmetalation step in the catalytic cycle and an increased susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, leading to the formation of 3,4-difluoropyridine as a byproduct and reducing the yield of the desired coupled product.[1] To minimize protodeboronation, consider the following strategies:

-

Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester. These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and reducing the likelihood of protodeboronation.

-

Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can promote protodeboronation.

-

Choice of Base: Use a non-nucleophilic, inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxide bases.[1]

-

Reaction Temperature: Lowering the reaction temperature, if the reaction kinetics allow, can sometimes disfavor the protodeboronation pathway.

Q3: What are the most common side reactions besides protodeboronation?

A3: Another common side reaction is the homocoupling of the boronic acid to form 5,5'-bis(6,6'-difluoropyridine). This can be promoted by the presence of oxygen in the reaction mixture or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) precatalyst.[1]

Q4: How do I choose the right palladium catalyst and ligand?

A4: For challenging, electron-deficient substrates like this compound, highly active catalyst systems are often required. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are often effective as they are bulky and electron-rich, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Modern palladium precatalysts, such as XPhos Pd G3, can also be highly effective.

Q5: What is the best base to use for this type of Suzuki coupling?

A5: The choice of base is critical for activating the boronic acid to facilitate transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][2] It is advisable to screen a few different bases to find the optimal one for your specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with this compound.

Issue 1: Low or No Product Formation

| Potential Cause | Troubleshooting Steps |

| Inactive Catalyst | - Ensure the palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. - Consider using a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3). |

| Inefficient Transmetalation | - Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][2] - Ensure the base is finely powdered and well-dispersed in the reaction mixture. |

| Protodeboronation of Boronic Acid | - Convert the boronic acid to its pinacol or MIDA ester to increase stability. - Use strictly anhydrous and degassed solvents and reagents. - Employ a milder base like K₃PO₄.[1] |

| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Use a high-boiling solvent if necessary. |

| Poor Solubility of Reagents | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). |

Issue 2: Significant Formation of Protodeboronation Byproduct (3,4-Difluoropyridine)

| Potential Cause | Troubleshooting Steps |

| Presence of Water | - Use anhydrous solvents and reagents. Flame-dry glassware before use. |

| Base-catalyzed Decomposition | - Switch to a weaker or non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[1] - Avoid strong hydroxide bases. |

| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed. - Try to lower the reaction temperature. |

| High Concentration of Free Boronic Acid | - Use a protected form of the boronic acid, such as a pinacol or MIDA ester, for slow release. |

Issue 3: Significant Formation of Homocoupling Byproduct (5,5'-bis(6,6'-difluoropyridine))

| Potential Cause | Troubleshooting Steps |

| Presence of Oxygen | - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. - Maintain a positive pressure of inert gas throughout the reaction. |

| Inefficient Reduction of Pd(II) Precatalyst | - Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a highly active precatalyst that rapidly forms the active Pd(0) species. |

Data Presentation: Reaction Condition Screening

The following tables summarize typical reaction conditions for Suzuki couplings with this compound and related electron-deficient boronic acids. These should serve as a starting point for optimization.

Table 1: Catalyst and Ligand Comparison

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 40-70 | A classic but often less effective system for this substrate. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | 70-95 | Buchwald-type ligands often provide excellent yields.[1] |

| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | 80-98 | A highly active and reliable precatalyst. |

| PdCl₂(dppf) | Na₂CO₃ | DMF / H₂O | 90-120 | 50-85 | Can be effective but may require higher temperatures. |